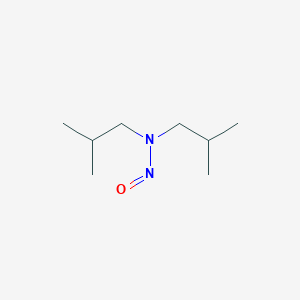

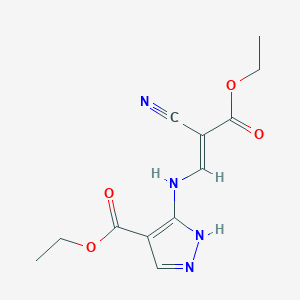

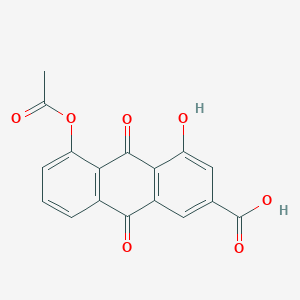

6-氨基-1-乙基-3-丙-2-烯基嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their potential pharmacological applications. In one study, the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones was achieved, with a focus on compounds that could inhibit the aromatase enzyme, which is crucial for the conversion of androgens to estrogens. The synthesis involved the separation of enantiomers and the determination of their absolute configuration by comparing circular dichroism (CD) spectra to known compounds. The synthesized compounds showed significant inhibitory activity against aromatase, with one enantiomer being particularly potent, suggesting potential as a drug for treating estrogen-dependent diseases .

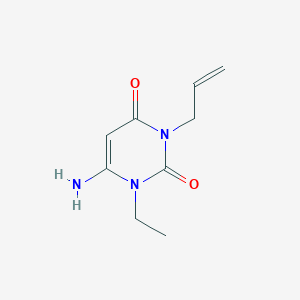

Another study reported the synthesis of 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through a multi-step process starting from β-aryl glutaconic acid. The process involved aniline fusion, treatment with phosphorus oxychloride, and reaction with secondary amines. The final products were subjected to azo coupling, yielding isomers that were separated by column chromatography. These compounds were characterized and evaluated for antimicrobial activity .

Molecular Structure Analysis

The crystal structure of a related compound, 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate, was determined through X-ray analysis. The material was prepared by regioselective methylation of 6-aminouracil, followed by nitrosation. The crystal structure obtained provides insights into the molecular arrangement and potential interactions of similar pyrimidine derivatives .

Chemical Reactions Analysis

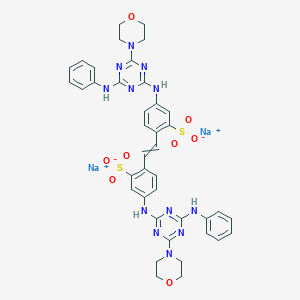

Pyrimidine derivatives can undergo various chemical reactions, as demonstrated in the one-pot synthesis of new pyrimido[4,5-b]-quinoline and bis-pyrimidinone compounds. The reaction involved the condensation of 2-substituted 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes and dimedone in acetic acid without a catalyst. This method produced good yields of the desired products, showcasing the reactivity and versatility of pyrimidine derivatives in forming complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The studies mentioned provide data on the inhibitory activity of synthesized compounds against specific enzymes, which is a crucial aspect of their chemical properties. The antimicrobial activity of the synthesized pyridinones and the selective inhibition of aromatase by the piperidine-diones highlight the biological relevance of these properties. The crystal structure analysis contributes to understanding the physical properties, such as solubility and stability, which are essential for the development of pharmaceutical agents.

科学研究应用

遗传毒性和诱变性

嘧啶衍生物,如 1-乙基-1-亚硝基脲 (ENU),因其遗传毒性而被广泛研究,在诱变研究中用作有力的工具。ENU 说明了乙基化和氨基甲酰化的双重作用,影响细胞成分的亲核位点,并且对于理解各种物种的突变谱至关重要。这些信息是探索化学诱变对生殖细胞的影响的基础,特别是在小鼠等模式生物中 (Shibuya 和 Morimoto,1993)。

药物化学中的支架

与嘧啶结构密切相关的非芳香五元杂环茚满酮一直是药物发现的重点,突出了茚满酮支架的重要性。该支架在合成非天然氨基酸及其潜在治疗应用中的作用强调了嘧啶衍生物在药物化学中的多功能性和重要性 (Shaikh 等人,2023)。

合成途径和催化

合成与本化合物具有结构相似性的吡喃嘧啶支架,展示了杂化催化剂在为医药和制药行业开发先导分子的应用。该研究强调了此类支架在广泛的合成应用和生物利用度中的关键作用,为未来开发新疗法提供了框架 (Parmar 等人,2023)。

抗氧化活性

对包括嘧啶衍生物在内的各种化合物的抗氧化活性的研究,在从食品工程到医学的各个领域都发挥着至关重要的作用。了解这些化合物作为抗氧化剂的机制和有效性对于开发新的治疗剂和食品防腐剂至关重要 (Munteanu 和 Apetrei,2021)。

属性

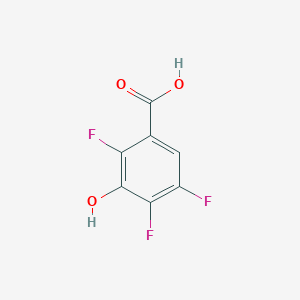

IUPAC Name |

6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHXZPNWCYIWNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)CC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222678 |

Source

|

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione | |

CAS RN |

72361-29-6 |

Source

|

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)

![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)